molecular formula C7H6ClNO4 B3088850 4-Chloro-2-methoxy-6-nitrophenol CAS No. 118724-89-3

4-Chloro-2-methoxy-6-nitrophenol

Cat. No.: B3088850
CAS No.: 118724-89-3
M. Wt: 203.58 g/mol
InChI Key: ZQIWFXNPHQZWEH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-nitrophenol is an aromatic compound characterized by the presence of chloro, methoxy, and nitro functional groups attached to a phenol ring

Mechanism of Action

Target of Action

Exiguobacterium sp. and Pseudomonas sp . These enzymes, including 4C2NP reductase and 4-chloro-2-aminophenol (4C2AP) dehalogenase, are involved in the degradation of 4C2NP .

Mode of Action

The compound is first reduced by a monooxygenase enzyme to form a Meisenheimer complex . This complex then undergoes further transformations, including dehalogenation, to form various metabolites .

Biochemical Pathways

The degradation of 4C2NP involves the formation of 4-chloro-2-aminophenol (4C2AP) and 2-aminophenol (2AP) as possible metabolites . The degradation pathway of 4C2NP in Exiguobacterium sp. involves the release of stoichiometric amounts of chloride and ammonium ions .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, can provide some insights . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its solubility, stability, and reactivity.

Result of Action

The degradation of similar compounds like 4c2np by bacteria results in the detoxification of the compound and its conversion into less harmful substances . This process can be beneficial for the bioremediation of environments contaminated with such pollutants .

Action Environment

The action of 4C2MNP is likely influenced by various environmental factors. For instance, the degradation of 4C2NP by Exiguobacterium sp. was found to be faster in non-sterilized soil than sterilized soil . Additionally, the degradation efficiency of 4C2NP was influenced by factors such as initial pH, initial concentration of 4C2NP, and power dissipation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-6-nitrophenol typically involves a multi-step process. One common method is the nitration of 4-chloro-2-methoxyphenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-methoxy-6-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-methoxy-6-nitrophenol is unique due to the specific combination of chloro, methoxy, and nitro groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-chloro-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIWFXNPHQZWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-2-methoxyphenol (1.77 g) was dissolved in acetic acid (18 mL). To this solution, a separately prepared nitric acid solution (mixture of 70% nitric acid (1.88 mL) and acetic acid (5 mL)) was added under ice cooling with stirring. The mixture was stirred at room temperature for 1 hour, diluted with ethyl acetate, and washed with water. The ethyl acetate layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain a crude product. This product was purified by silica gel chromatography (ethyl acetate:n-hexane=4:1 v/v) to obtain the title compound (1.8 g).
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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